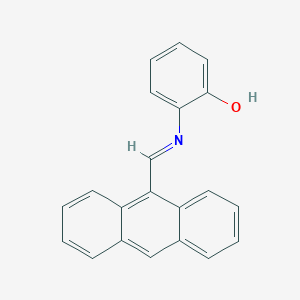
N-(9-Anthracenylmethylene)-2-hydroxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Anthracenylmethylene)-2-hydroxyaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to a hydroxyaniline group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Anthracenylmethylene)-2-hydroxyaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 2-hydroxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: N-(9-Anthracenylmethylene)-2-hydroxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(9-Anthracenylmethylene)-2-hydroxyaniline has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-(9-Anthracenylmethylene)-2-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, its ability to undergo redox reactions makes it a potential candidate for applications in oxidative stress-related studies and therapies .
Comparaison Avec Des Composés Similaires
- N-(9-Anthracenylmethylene)-4-hydroxyaniline
- N-(9-Anthracenylmethylene)-3,4-xylidine
- N-(9-Anthracenylmethylene)-4-chloroaniline
Comparison: N-(9-Anthracenylmethylene)-2-hydroxyaniline is unique due to the presence of the hydroxy group at the ortho position, which can influence its reactivity and binding properties. In contrast, similar compounds with different substituents (e.g., chloro, methyl) may exhibit distinct chemical behaviors and applications .
Propriétés
Numéro CAS |
6076-01-3 |
|---|---|
Formule moléculaire |
C21H15NO |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-(anthracen-9-ylmethylideneamino)phenol |
InChI |
InChI=1S/C21H15NO/c23-21-12-6-5-11-20(21)22-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14,23H |
Clé InChI |
CVNZFHFJMKVNPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
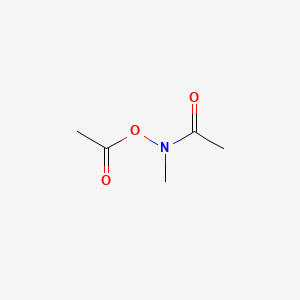

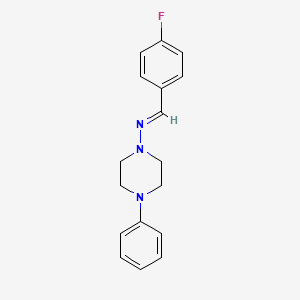
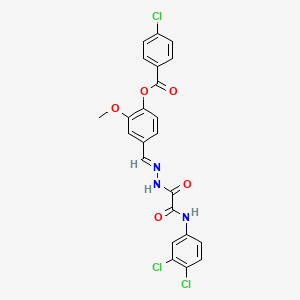


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
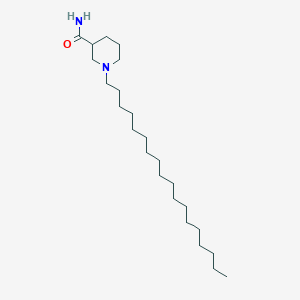

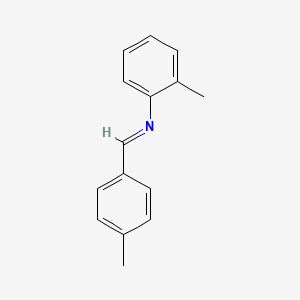

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
